2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide
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Overview
Description
2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide is a complex organic compound characterized by the presence of a phthalimide group, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide typically involves multiple steps. One common route includes the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then reacted with a phenylpropanoyl chloride under basic conditions to introduce the phenylpropanoyl group. Finally, the resulting compound is coupled with benzamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid
- 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
- N-benzyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide
Uniqueness
What sets 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials .
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c25-21(28)18-12-6-7-13-19(18)26-22(29)20(14-15-8-2-1-3-9-15)27-23(30)16-10-4-5-11-17(16)24(27)31/h1-13,20H,14H2,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVTVJUOHLGODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2C(=O)N)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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